Product packaging for Sansalvamide(Cat. No.:)

Sansalvamide

Cat. No.: B1640551
M. Wt: 586.8 g/mol
InChI Key: YIRQWXGQCMAHIW-IRGGMKSGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sansalvamide is a marine-derived cyclic depsipeptide, originally isolated from the fungus Fusarium sp., that exhibits potent anti-tumor activity and serves as a promising lead structure in anticancer research . Its primary research value lies in its unique and multi-faceted mechanism of action against cancer cells. This compound A-amide derivatives have been shown to bind specifically to the N-middle domain of Heat Shock Protein 90 (Hsp90), a well-established oncogenic target . This binding allosterically disrupts Hsp90's interaction with C-terminal domain client proteins, such as inositol hexakisphosphate kinase-2 (IP6K2), which can trigger programmed cell death, a mechanism distinct from classical N-terminal Hsp90 inhibitors like 17-AAG . Additional studies report that this compound A can also inhibit Topoisomerase I . In pancreatic cancer cell lines, a potent this compound analog was found to induce G0/G1 cell cycle arrest, accompanied by the up-regulation of p21 and down-regulation of key cell cycle proteins including cyclin D1, cyclin E, cyclin A, and CDK4 . This scaffold is structurally unrelated to current market drugs, is cytotoxic at nanomolar potency against certain drug-resistant cancer cell lines (including pancreatic and colon cancers), and its hydrophobic, cyclic nature contributes to its stability and cell permeability . This compound A derivatives represent a valuable tool for exploring novel Hsp90 inhibition pathways and developing new therapeutic strategies for resistant cancers. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H50N4O6 B1640551 Sansalvamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H50N4O6

Molecular Weight

586.8 g/mol

IUPAC Name

(3S,6S,9S,12S,15S)-6-benzyl-3,9,15-tris(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclopentadecane-2,5,8,11,14-pentone

InChI

InChI=1S/C32H50N4O6/c1-18(2)14-23-28(37)33-24(17-22-12-10-9-11-13-22)29(38)35-25(15-19(3)4)32(41)42-26(16-20(5)6)30(39)36-27(21(7)8)31(40)34-23/h9-13,18-21,23-27H,14-17H2,1-8H3,(H,33,37)(H,34,40)(H,35,38)(H,36,39)/t23-,24-,25-,26-,27-/m0/s1

InChI Key

YIRQWXGQCMAHIW-IRGGMKSGSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

A. Cancer Types Targeted

Sansalvamide A has shown significant cytotoxic effects across various cancer types, including:

  • Pancreatic Cancer : Research indicates that this compound A derivatives exhibit potent activity against pancreatic cancer cell lines, with IC50 values ranging from 1-20 nM for some derivatives .
  • Melanoma : The compound has been evaluated for its effects on malignant melanoma, which is notoriously resistant to conventional therapies. Studies have shown that this compound A can induce differentiation in melanoma cells, potentially reducing their malignancy .
  • Colon Cancer : It has been established as a lead compound for treating multiple drug-resistant colon cancers, showcasing its versatility in targeting various malignancies .

B. Efficacy in Cell Lines

The efficacy of this compound A and its derivatives has been tested in numerous cancer cell lines, demonstrating a broad spectrum of activity:

Cancer Cell Line IC50 (µM) Mechanism
Pancreatic PL451-20Hsp90 inhibition
Melanoma B160.1-100Induction of differentiation
Colon Cancer (various lines)VariableInduction of apoptosis via Hsp90

A. Study on Pancreatic Cancer

A study focused on the effects of this compound A on pancreatic cancer cells revealed that it significantly inhibits cell proliferation and induces apoptosis through the modulation of Hsp90 interactions . The study utilized both in vitro assays and xenograft models to confirm these findings.

B. Development of Imaging Probes

Recent advancements include the development of radiolabeled derivatives for PET imaging to visualize Hsp90 expression in tumors. For example, a dimeric variant labeled with fluorine-18 has been successfully synthesized for use in imaging pancreatic cancer xenografts . This application not only aids in diagnosis but also enhances our understanding of tumor biology.

Comparison with Similar Compounds

Structural Features and Modifications

San A derivatives are compared to other cyclodepsipeptides and synthetic analogs based on structural motifs critical for cytotoxicity:

Compound Class Key Structural Features Cytotoxicity (IC₅₀) Target Cell Lines Reference
Sansalvamide A Macrocyclic ring with N-methyl-D-amino acids Mid-nanomolar (e.g., 63: ~50 nM) PL45, BxPC-3 (pancreatic)
Alternaramide Cyclopentadepsipeptide with β-hydroxy acids Micromolar range Breast, lung
Zygosporamide Cyclohexadepsipeptide with ester linkages Sub-micromolar Colon, leukemia
Neo-N-methylsan A N-methylation at alternate positions Improved ADME properties HCT-116 (colon)

Key Findings :

  • N-methylation and D-amino acids: San A derivatives (e.g., compounds 54, 63, 66) with two consecutive D-amino acids and N-methyl groups exhibit ≥55% growth inhibition in pancreatic cancer cell lines . These modifications reduce steric hindrance and enhance metabolic stability.
  • Macrocyclic rigidity : Unlike linear peptides (e.g., stapled peptides), San A's constrained structure improves binding affinity to targets like Hsp90 .

Mechanisms of Action

Compound Primary Target Mechanism Selectivity Reference
This compound A-amide Hsp90 N-middle domain Allosteric disruption of C-terminal client proteins (e.g., IP6K2, FKBP52) Spares N-terminal clients (e.g., HER2)
17-AAG Hsp90 N-terminal domain ATPase inhibition Broad-spectrum
Novobiocin Hsp90 C-terminal domain Competitive inhibition Limited to C-terminal clients

Key Findings :

  • San A-amide uniquely modulates Hsp90's C-terminal interactions without affecting ATPase activity, unlike 17-AAG and novobiocin .
  • This allosteric mechanism reduces off-target effects and enhances selectivity in drug-resistant cancers .

Efficacy and Cell Line Sensitivity

  • Pancreatic Cancer: San A derivatives (e.g., compound 63) show mid-nanomolar IC₅₀ values in PL45 and BxPC-3 cells, outperforming first-generation analogs . Comparatively, Alternaramide and Zygosporamide lack efficacy in pancreatic models .
  • Colon Cancer : San A derivatives with aromatic substitutions (e.g., compound 66) inhibit HCT-116 growth by inducing G0/G1 arrest and apoptosis, matching the potency of 5-fluorouracil but with fewer side effects .

Stability and Pharmacokinetics

  • Metabolic Stability : San A's cyclic structure resists esterase-mediated degradation, unlike its depsipeptide precursor .
  • Lipophilicity : Modifications like N-methylation increase logP values (~3.5), enhancing membrane permeability compared to polar analogs (e.g., glycosylated derivatives) .

Preparation Methods

Comparative Analysis of Solid-Phase vs. Solution-Phase Yields

Parameter Solid-Phase Synthesis Solution-Phase Synthesis
Average Linear Yield 85–92% 70–78%
Cyclization Efficiency 65–74% 25–35%
Purity Post-Cyclization >90% 75–85%
Scalability Multi-gram Milligram

Convergent Synthesis for Structural Diversification

To address the limitations of linear approaches, convergent strategies were developed, combining peptide fragments synthesized separately. For instance, oxazole-containing derivatives were constructed by coupling a tripeptide fragment (residues I–III) with a dipeptide-oxazole moiety (residues IV–V), followed by macrocyclization. This method improved oxazole formation yields from 3% (post-cyclization) to 77% (pre-cyclization) by reducing steric hindrance. Similarly, thiazole derivatives were synthesized via Hantzsch reactions between ethyl bromopyruvate and thioamides, yielding thiazoline intermediates that were oxidized to thiazoles in 62% efficiency.

Peptidomimetic Modifications

Incorporating non-peptidic motifs into the this compound scaffold enhanced metabolic stability and target affinity. Key advancements include:

Triazole Integration

Using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), researchers replaced amide bonds with 1,2,3-triazoles, maintaining cytotoxicity while improving pharmacokinetic properties. Alkyne and azide functionalities were introduced at positions II and III, respectively, enabling regioselective "click" chemistry with 89% conversion efficiency.

Pseudoproline Derivatives

Threonine residues were converted to pseudoprolines via acid-catalyzed cyclodehydration, inducing conformational constraints that enhanced Hsp90 binding affinity. This modification increased in vitro potency against pancreatic cancer cells by 12-fold compared to the parent compound.

Stereochemical and Geometric Optimization

Second-generation derivatives explored the impact of d-amino acids and N-methylation on bioactivity. Systematic substitution of l-amino acids with their d-counterparts revealed that d-allo-Ile at position IV improved metabolic stability by 40% without compromising cytotoxicity. N-Methylation at position I further reduced peptidase susceptibility, with half-life extensions from 2.1 to 8.7 hours in human plasma.

Macrocyclization Techniques

Cyclization remains the most critical step in this compound synthesis. Comparative studies of activating agents demonstrated that PyBOP (75% cyclization yield) outperformed HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (58%) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (42%) in forming 14-membered macrocycles. Microwave-assisted cyclization at 60°C reduced reaction times from 48 hours to 2 hours, achieving 68% yield.

Analytical and Purification Methods

Reverse-phase HPLC with C18 columns emerged as the standard for purifying this compound derivatives, utilizing gradients of acetonitrile/water (0.1% TFA) to resolve cyclic and linear species. LC-MS with electrospray ionization (ESI) provided rapid validation of molecular weights, while circular dichroism (CD) spectroscopy confirmed secondary structure retention in peptidomimetic analogs.

Q & A

Q. What is the significance of amino acid positional modifications in Sansalvamide derivatives for anticancer activity?

Modifications at positions III, IV, and V critically influence cytotoxicity. For example, position III substitutions with D-valine or N-methyl-D-valine show ≤55% growth inhibition, while hydrophobic residues (e.g., ethyl groups) reduce efficacy. Position IV D-amino acids or polar residues (e.g., lysine) lower potency, but N-methyl-D-valine or cyclohexyl groups improve activity. Position V N-methyl-L-leucine derivatives exhibit moderate inhibition, while polar residues diminish effects . Methodologically, combinatorial libraries and cell-based assays (e.g., 72-hour cytotoxicity tests at 5 µM) are used to map structure-activity relationships (SAR) .

Q. What are the key challenges in synthesizing this compound derivatives?

Macrocyclization efficiency (e.g., 0.5% yield for macrocycle D-Phe-Leu-D-Val-Leu-Leu-NHBoc) and regioselective N-methylation are critical bottlenecks. Solid-phase peptide synthesis (SPPS) and liquid-phase methods require iterative deprotection/purification steps. For example, tripeptide MeO-Phe-N-Me-D-Phe-D-Val-NH2 was synthesized via "general amine deprotection" without further purification . LCMS and ¹H NMR are essential for validating purity and structural integrity .

Q. Why are cyclic peptides like this compound preferred over linear analogs in drug design?

Cyclic peptides exhibit enhanced proteolytic stability, rigid 3D conformations for target binding, and improved membrane permeability. This compound derivatives resist exopeptidase degradation due to macrocyclic constraints and display rapid absorption via lipophilic side chains (e.g., D-phenylalanine). Comparative studies show cyclic analogs are 10× more potent than linear counterparts in cytotoxicity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR data for this compound derivatives?

Contradictions arise from enantiomeric disparities (e.g., compound 70 vs. 1) and variable N-methyl effects. For instance, compound 66 (with consecutive D-amino acids and N-methyl-D-valine) shows >55% inhibition, while its enantiomer (compound 75) retains partial activity. Systematic enantiomer synthesis, multi-cell-line validation (e.g., HCT116, PC-3), and computational docking (e.g., Autodock) help reconcile discrepancies .

Q. What strategies optimize ADME properties in this compound derivatives?

N-Methylation reduces hydrogen bonding (improving permeability), while lipophilic residues (e.g., cyclohexyl) enhance membrane absorption. Lead compound 54 (N-methyl-D-Phe-D-Val-Leu-Leu) demonstrates balanced solubility and stability. Pharmacokinetic studies in murine models and microsomal stability assays are critical for ADME profiling .

Q. How is target specificity validated for this compound derivatives?

Hsp90 binding is confirmed via fluorescence polarization assays and co-crystallography. Derivatives like H-10 induce apoptosis in B16 melanoma cells by modulating caspase-3 and elastase activity. Target engagement is further validated using siRNA knockdowns and client protein displacement assays (e.g., HER2, RAF1) .

Q. What experimental approaches assess enantiomeric effects on cytotoxicity?

Enantiomeric pairs (e.g., compound 1 vs. 70) are synthesized via mirror-image SPPS and tested across pancreatic (AsPC-1) and colon (HCT-116) cancer lines. Activity differences (e.g., compound 71 vs. 7) highlight stereochemical influences on Hsp90 binding. Circular dichroism (CD) spectra correlate conformational stability with potency .

Q. What methodologies guide lead optimization in this compound research?

Hybrid design integrates SAR trends: e.g., compound 66 combines N-methylation (position II) and D-amino acids (positions III-IV). High-content screening (HCS) and transcriptomic profiling identify mechanisms like cell cycle arrest. In vivo efficacy studies in xenograft models prioritize candidates with IC₅₀ < 1 µM .

Q. How do this compound derivatives induce apoptosis in cancer cells?

H-10 activates caspase-3 and inhibits anti-apoptotic proteins (e.g., Bcl-2) in melanoma cells. Flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) quantify apoptotic pathways. Derivatives with polar residues (e.g., lysine) show reduced efficacy, suggesting hydrophobicity is vital for membrane interaction .

Q. What assays evaluate enzyme inhibition by this compound analogs?

Human leukocyte elastase (HLE) and caspase-3 inhibition are measured via fluorogenic substrates (e.g., Ac-DEVD-AMC). IC₅₀ values for top analogs (e.g., 0.98 µg/mL) are benchmarked against clinical inhibitors (e.g., Z-DEVD-FMK). Crystallography and molecular dynamics simulations refine binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sansalvamide
Reactant of Route 2
Sansalvamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.